The synthesis of Nolpitantium besilate involves several intricate steps:
These steps are optimized for industrial production to ensure high yield and purity, making it suitable for pharmaceutical applications.
The molecular structure of Nolpitantium besilate reveals a complex arrangement characterized by multiple functional groups:
The structural representation can be summarized using the InChIKey , which provides a unique identifier for its chemical structure .
Nolpitantium besilate participates in various chemical reactions that can modify its structure:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and concentration.
The mechanism of action of Nolpitantium besilate primarily involves its antagonistic effects on neurokinin-1 receptors:
Research indicates that this antagonism can lead to significant reductions in nausea and vomiting episodes in clinical settings .
Nolpitantium besilate possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining the formulation and delivery methods in pharmaceutical applications .
Nolpitantium besilate has numerous scientific applications across various fields:
Additionally, it is being investigated for potential applications in treating fibrotic diseases due to its mechanism involving receptor modulation .
Nolpitantium besilate (also known as SR-140333 or nolpitantium besylate) is a highly selective nonpeptide antagonist of the neurokinin-1 receptor (NK1R), classified pharmacologically as a tachykinin receptor antagonist. Developed in the 1990s, it emerged during a period of intensive research into substance P (SP) signaling pathways. Nolpitantium distinguished itself through its exceptional binding affinity (IC₅₀ = 0.019 nM) and species cross-reactivity, effectively inhibiting substance P binding in human, canine, and rodent receptors [1]. Despite demonstrating potent anti-inflammatory, anti-emetic, and analgesic properties in preclinical models, clinical development was discontinued after Phase II trials for asthma, though the precise reasons for discontinuation remain undisclosed in public literature [5]. Its development contributed significantly to understanding structure-activity relationships in the NK1R antagonist class, which later yielded approved drugs like aprepitant.
Nolpitantium besilate possesses a complex molecular architecture featuring a quinuclidinium core and dichlorophenyl pharmacophore, essential for its NK1R binding affinity. Its chemical identity is defined as a besilate salt (benzenesulfonate) of the nolpitantium cation.
Table 1: Key Physicochemical Properties of Nolpitantium Besilate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₃₇H₄₅Cl₂N₂O₂·C₆H₆O₃S (Salt) | Confirms elemental composition and salt formation |
Molecular Weight | 777.839 g/mol | Impacts pharmacokinetics (distribution, diffusion) |
Stereochemistry | Absolute ([C@@H] in SMILES) | Crucial for receptor binding specificity and potency; defined stereocenters [1] |
Defined Stereocenters | 1 / 2 | Indicates chiral complexity and importance of specific configuration [1] |
SMILES (Canonical) | CC(Oc1cccc(c1)CC(=O)N1CCCC(C1)(CC[N+]12CCC(CC1)(CC2)c1ccccc1)c1ccc(c(c1)Cl)Cl)C | Describes atomic connectivity [4] |
SMILES (Isomeric) | CC(Oc1cccc(c1)CC(=O)N1CCCC@(CC[N+]12CCC(CC1)(CC2)c1ccccc1)c1ccc(c(c1)Cl)Cl)C | Specifies stereochemistry [4] |
InChIKey | RPDFDSQFBCJTDY-GAQXSTBRSA-N | Unique chemical identifier standard [4] |
XLogP | ~7.63 (Free base estimate) | Indicates high lipophilicity, influencing membrane permeability [4] |
Hydrogen Bond Acceptors | 2 | Impacts solubility and binding interactions |
Topological Polar Surface Area | 29.54 Ų | Suggests moderate passive cellular permeability |
The structure exhibits high lipophilicity (predicted XLogP ~7.63 for the free base), influencing its membrane permeability and tissue distribution. Its defined stereocenters are critical for its biological activity, as the specific three-dimensional orientation determines its binding affinity to the NK1 receptor pocket [1] [4].
Besilate (benzenesulfonate) serves as a strategically chosen pharmaceutical counterion for nolpitantium. Counterions are integral to optimizing the drugability of active pharmaceutical ingredients (APIs), particularly for potent molecules with inherent physicochemical challenges. The besilate anion functions as follows:
The selection of besilate over other counterions (e.g., hydrochloride, maleate) is driven by a balance of these factors tailored to the specific physicochemical needs of the nolpitantium cation to create a viable drug substance suitable for formulation development.
Nolpitantium besilate exerts its pharmacological effects through potent and selective blockade of the Neurokinin-1 Receptor (NK1R, TACR1), a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide substance P (SP). SP is a key mediator in several physiological and pathophysiological pathways:
The high potency (pD2' values 9.65-10.16) and selectivity (no significant activity at NK2 or NK3 receptors up to 1 µM) of nolpitantium made it a valuable tool compound for elucidating the diverse physiological roles of SP/NK1R pathways and validating NK1R as a therapeutic target across multiple disease states [1].
Table 2: Therapeutic Significance of NK1R Antagonism Demonstrated by Nolpitantium Besilate
Therapeutic Area | Key Preclinical Findings with Nolpitantium | Mechanistic Basis |
---|---|---|
Emesis | Blocked SP-induced emesis in dogs; rationale for CINV prevention | Antagonism of SP in brainstem vomiting centers (NTS, Area Postrema) [6] |
Inflammation | Reduced TNBS-induced colitis in rats; Inhibited plasma extravasation in rat skin | Blockade of SP-induced neurogenic inflammation and immune cell activation [1] |
Pain | Blocked SP activation of nociceptive neurons in rat thalamus | Inhibition of SP-mediated pain signaling and central sensitization [1] |
Respiratory Disease | Inhibited SP-induced bronchoconstriction (guinea pig); Modulated airway remodeling (mice) | Antagonism of SP effects on bronchial smooth muscle and inflammatory cells [1] |
Oncology (Research) | Inhibited proliferation in T47D breast cancer cell line (MTT assay) | Potential blockade of SP/NK1R mitogenic/survival signals in cancer [1] |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3